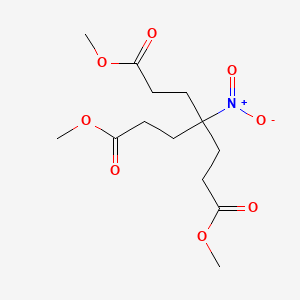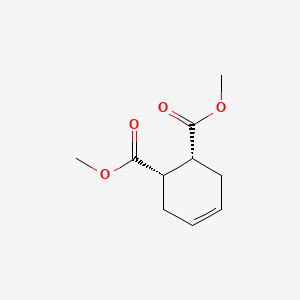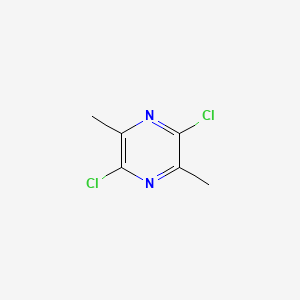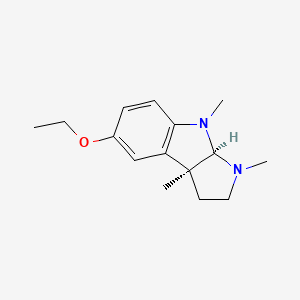
6-Trifluoromethylisatin
Descripción general
Descripción
6-Trifluoromethylisatin is a chemical compound with the molecular formula C9H4F3NO2 . It is a derivative of isatin, a heterocyclic compound .
Synthesis Analysis
The synthesis of 6-Trifluoromethylisatin has been reported in various scientific publications . The preparation involves specific chemical reactions and conditions, which have been detailed in these papers .Molecular Structure Analysis
The molecular structure of 6-Trifluoromethylisatin consists of nine carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms . More detailed structural analysis can be found in the referenced scientific literature .Chemical Reactions Analysis
6-Trifluoromethylisatin can participate in various chemical reactions. For instance, it has been used in the synthesis of other complex organic compounds . The exact reactions it undergoes depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
6-Trifluoromethylisatin has specific physical and chemical properties. For example, it is soluble in most organic solvents such as acetonitrile, chloroform, and methanol, and it is insoluble in water.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Intermediate in Novel Synthesis : 6-Trifluoromethylisatin has been used as an intermediate in the synthesis of growth hormone secretagogues like SM-130686. This synthesis is notable for its efficiency and requires minimal purification steps (Hume, Tokunaga, & Nagata, 2002).
- In Synthesis of Organic Compounds : It has also played a role in the synthesis of various organic compounds, such as 2,4,6-triarylpyridines, which have a broad spectrum of biological and pharmaceutical properties (Maleki, 2015).
- Role in Trifluoromethylation : The trifluoromethyl group, often present in 6-Trifluoromethylisatin, is significant in drug discovery due to its ability to enhance therapeutic profiles of molecules. This group has seen increasing attention in pharmaceuticals, agrochemicals, and material chemistry (Rossi, Puglisi, Raimondi, & Benaglia, 2018).
Biological and Medicinal Research
- Multicomponent Reactions for Drug Discovery : 6-Trifluoromethylisatin has been involved in multicomponent reactions, particularly in the creation of spirooxindoles, which are significant in drug discovery due to their extensive biological activity (Ryzhkova, Kalashnikova, & Elinson, 2021).
- Trifluoromethylation in Pharmaceutical Agents : The process of trifluoromethylation, where a trifluoromethyl group is added to molecules, is widely used in pharmaceutical research to adjust drug properties. This method can enhance drug efficacy, improve cellular permeability, and increase resistance to oxidative metabolism (Nagib & MacMillan, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVMRSKFRIKMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450915 | |
| Record name | 6-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trifluoromethylisatin | |
CAS RN |
343-69-1 | |
| Record name | 6-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper "The Preparation of 6-Trifluoromethylisatin"?
A1: The research paper focuses solely on the synthesis of 6-Trifluoromethylisatin. [] It does not provide any information on its potential applications, interactions, or properties beyond the synthetic procedure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














